(8E)-2-amino-4-(4-ethoxyphenyl)-8-[(4-ethoxyphenyl)methylidene]-6-ethyl-4H,5H,6H,7H,8H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
(8E)-2-amino-4-(4-ethoxyphenyl)-8-[(4-ethoxyphenyl)methylidene]-6-ethyl-4H,5H,6H,7H,8H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrano[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-2-amino-4-(4-ethoxyphenyl)-8-[(4-ethoxyphenyl)methylidene]-6-ethyl-4H,5H,6H,7H,8H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and nitriles under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(8E)-2-amino-4-(4-ethoxyphenyl)-8-[(4-ethoxyphenyl)methylidene]-6-ethyl-4H,5H,6H,7H,8H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and ethoxyphenyl groups
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
(8E)-2-amino-4-(4-ethoxyphenyl)-8-[(4-ethoxyphenyl)methylidene]-6-ethyl-4H,5H,6H,7H,8H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products .
Mechanism of Action
The mechanism of action of (8E)-2-amino-4-(4-ethoxyphenyl)-8-[(4-ethoxyphenyl)methylidene]-6-ethyl-4H,5H,6H,7H,8H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
2,2’-Bipyridyl: A bipyridine compound used as a ligand in coordination chemistry and catalysis.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(8E)-2-amino-4-(4-ethoxyphenyl)-8-[(4-ethoxyphenyl)methylidene]-6-ethyl-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3/c1-4-31-17-21(15-19-7-11-22(12-8-19)32-5-2)27-25(18-31)26(24(16-29)28(30)34-27)20-9-13-23(14-10-20)33-6-3/h7-15,26H,4-6,17-18,30H2,1-3H3/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJXQAZCYLFDEY-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(=CC2=CC=C(C=C2)OCC)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C/C(=C\C2=CC=C(C=C2)OCC)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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